B1580256 L-ASPARTIC ACID-N-FMOC (13C4,15N)

L-ASPARTIC ACID-N-FMOC (13C4,15N)

Cat. No.: B1580256
M. Wt: 360.31
Attention: For research use only. Not for human or veterinary use.
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Description

L-Aspartic Acid-N-Fmoc (¹³C₄,¹⁵N) is a stable isotope-labeled derivative of L-aspartic acid, where the nitrogen atom is substituted with ¹⁵N and all four carbon atoms are replaced with ¹³C isotopes. The compound is further modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group, making it a critical reagent in solid-phase peptide synthesis (SPPS) and isotopic tracing studies. Its high isotopic purity (97–99% for both ¹³C and ¹⁵N) ensures minimal interference in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) applications .

Key properties:

  • CAS Number: 387867-74-5 (labeled); 71989-14-5 (unlabeled)
  • Molecular Formula: C₁₉H₁₈¹³C₄N¹⁵O₅ (exact structure depends on isotopic substitution)
  • Purity: ≥98% chemical purity, ≥97% isotopic enrichment
  • Applications: Peptide synthesis, metabolic pathway analysis, quantitative proteomics .

Properties

Molecular Weight

360.31

Purity

98%

Origin of Product

United States

Scientific Research Applications

Proteomics

The application of L-Aspartic Acid-N-FMOC (13C4,15N) in proteomics primarily revolves around its use as a standard in mass spectrometry (MS) and stable isotope labeling techniques. The incorporation of stable isotopes into peptides and proteins facilitates quantitative analysis and improves the accuracy of protein identification.

  • Stable Isotope Labeling : This technique enables the differentiation between labeled and unlabeled peptides during MS analysis. The 13C and 15N isotopes provide distinct mass signatures that allow for precise quantification of protein abundance in complex biological samples .
  • Quantitative Proteomics : By employing methods such as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), researchers can track protein dynamics and interactions within living cells. L-Aspartic Acid-N-FMOC serves as a key labeling agent in these studies, enhancing the understanding of cellular processes .

NMR Spectroscopy

L-Aspartic Acid-N-FMOC (13C4,15N) is extensively utilized in nuclear magnetic resonance (NMR) spectroscopy for structural biology studies. The isotopic labeling allows researchers to obtain high-resolution structural information about proteins and other biomolecules.

  • Triple-Resonance Experiments : The presence of both 13C and 15N isotopes enables advanced triple-resonance NMR experiments that facilitate sequential assignment of resonances in proteins. This method is essential for determining three-dimensional structures and understanding protein folding dynamics .
  • Enhanced Signal Resolution : The use of stable isotopes reduces spectral overlap and enhances signal dispersion, which is crucial for analyzing larger protein complexes. This capability has led to significant advancements in the field of protein dynamics and conformational studies .

Metabolic Studies

In metabolic research, L-Aspartic Acid-N-FMOC (13C4,15N) is employed to trace metabolic pathways and understand amino acid metabolism.

  • Metabolic Tracing : The incorporation of labeled aspartic acid into metabolic pathways allows for the tracking of its fate within biological systems. This application is particularly valuable in studying diseases related to amino acid metabolism .
  • Drug Delivery Systems : Research has also explored the potential of L-aspartic acid derivatives as pro-drugs for targeted drug delivery systems, particularly in colon-specific applications. The labeled compound aids in understanding the pharmacokinetics and bioavailability of these drug formulations .

Case Study 1: Protein Dynamics Using NMR

A study utilized L-Aspartic Acid-N-FMOC (13C4,15N) to investigate the dynamics of a specific enzyme involved in metabolic regulation. By employing triple-resonance NMR techniques, researchers were able to elucidate conformational changes that occur during enzyme catalysis, providing insights into its mechanism of action.

Case Study 2: Quantitative Proteomics in Cancer Research

In cancer research, L-Aspartic Acid-N-FMOC was used in a SILAC-based proteomic study to identify differentially expressed proteins between healthy and cancerous tissues. The results highlighted specific pathways that are altered in cancer cells, paving the way for potential therapeutic targets.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Isotopic Labeling Protecting Groups Key Applications Reference
L-Aspartic Acid-N-Fmoc (¹³C₄,¹⁵N) ¹³C₄, ¹⁵N Fmoc (alpha), free beta-COOH NMR/MS, peptide synthesis
L-Aspartic Acid-N-Fmoc (¹⁵N) ¹⁵N Fmoc (alpha), free beta-COOH Nitrogen tracing
L-Aspartic Acid-¹³C₄,¹⁵N,d₃ ¹³C₄, ¹⁵N, ²H₃ Unprotected Pharmacokinetic studies
L-Asparagine-N-Fmoc (¹³C₄,¹⁵N₂) ¹³C₄, ¹⁵N₂ Fmoc (alpha), trityl (beta) Asparagine-specific peptide synthesis
L-Aspartic Acid-N-T-Boc, Beta-Bz Ester ¹⁵N Boc (alpha), benzyl (beta) Orthogonal deprotection strategies

Preparation Methods

Starting Materials

  • Isotopically Enriched L-Aspartic Acid : The synthesis begins with commercially available L-aspartic acid isotopically labeled at the carbon and nitrogen positions (13C4, 15N).
  • Protecting Group Reagent : FMOC chloride (9-fluorenylmethoxycarbonyl chloride) is used to protect the amino group of aspartic acid.

Protection of the Amino Group

  • The key step involves the selective protection of the α-amino group of L-aspartic acid with the FMOC group.
  • This reaction is typically carried out in a basic aqueous-organic solvent system (e.g., sodium bicarbonate or sodium carbonate buffer with dioxane or acetone as co-solvent).
  • FMOC chloride reacts with the free amino group under controlled pH to form the FMOC-protected amino acid.

Isotopic Labeling Integrity

  • The isotopic labels (^13C4 and ^15N) are preserved throughout the protection reaction since no isotopic exchange occurs under the mild reaction conditions.
  • The use of isotopically enriched starting materials ensures high isotopic purity in the final product.

Purification

  • The crude product is purified by recrystallization or chromatographic techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Purification ensures removal of unreacted starting materials, side products, and any residual reagents.

Quality Control and Characterization

Parameter Typical Result Method
Chemical Purity ≥ 98% HPLC, NMR
Isotopic Enrichment ^13C4: 97-99%, ^15N: 97-99% Mass Spectrometry, NMR
Identity Confirmation FMOC-protected L-aspartic acid NMR, MS, IR Spectroscopy
Physical Form White crystalline powder Visual Inspection
Solubility Soluble in DMF, DMSO, aqueous buffers Solubility Tests
  • Analytical methods such as mass spectrometry confirm the isotopic incorporation by observing the expected mass shift (+5 Da compared to unlabeled FMOC-L-aspartic acid).
  • NMR spectroscopy provides further confirmation of isotopic labeling at specific carbon and nitrogen sites.

Research Findings and Best Practices

  • Isotopic Labeling Efficiency : Studies show that starting with highly enriched isotopic L-aspartic acid (≥97%) yields FMOC derivatives with equivalent isotopic purity, critical for quantitative MS and NMR applications.
  • Reaction Conditions : Mild basic conditions (pH 8-9) and low temperatures (0-5°C) minimize side reactions such as racemization or over-protection.
  • Storage : The FMOC-protected isotopic amino acid is stable under dry, refrigerated conditions for extended periods, maintaining isotopic and chemical integrity.

Summary Table of Preparation Parameters

Step Reagents/Materials Conditions Outcome
Isotopically labeled L-Aspartic acid ^13C4, ^15N L-Aspartic acid (≥97% enrichment) Commercial sourcing Starting material
Amino protection FMOC chloride, base (NaHCO3/Na2CO3) Aqueous-organic solvent, pH 8-9, 0-5°C, 1-2 hours FMOC-L-Aspartic acid (13C4,15N)
Purification Recrystallization or RP-HPLC Ambient or slightly elevated temperature Pure FMOC-protected product
Characterization HPLC, MS, NMR Standard analytical protocols Confirm purity and isotopic enrichment

Q & A

Q. How can L-Aspartic Acid-N-Fmoc (13C4,15N) be synthesized with high isotopic purity, and what analytical methods validate its structural integrity?

Methodological Answer: The synthesis typically involves enzymatic pathways or chemical modification of isotopically labeled precursors. For example, aspartase catalyzes the reversible amination of fumaric acid using 15NH4Cl to produce 15N-labeled L-aspartic acid . Subsequent Fmoc protection at the N-terminus is performed under anhydrous conditions to preserve isotopic integrity. Analytical validation includes:

  • Mass spectrometry (MS): Confirms molecular weight (e.g., 13C4 and 15N enrichment via accurate mass measurement) .
  • Nuclear magnetic resonance (NMR): Verifies isotopic labeling positions and absence of side reactions using 13C- and 15N-edited spectra .
  • High-performance liquid chromatography (HPLC): Assesses purity (>98% by HPLC) and resolves stereoisomers .

Q. What are the critical considerations for incorporating L-Aspartic Acid-N-Fmoc (13C4,15N) into peptide synthesis workflows?

Methodological Answer:

  • Solubility and coupling efficiency: Use polar aprotic solvents (e.g., DMF) to dissolve the Fmoc-protected derivative, ensuring optimal activation with coupling reagents like HBTU/HOBt .
  • Isotope stability: Avoid prolonged exposure to basic conditions during Fmoc deprotection (e.g., piperidine), as 15N-labeled amines may undergo unintended side reactions .
  • Deprotection monitoring: Track 13C/15N retention via tandem MS after each synthesis step to detect isotopic loss .

Advanced Research Questions

Q. How can L-Aspartic Acid-N-Fmoc (13C4,15N) be used to resolve contradictions in metabolic flux analysis (MFA) studies?

Methodological Answer: Contradictions often arise from incomplete isotopic steady states or overlapping mass isotopomer distributions. To mitigate this:

  • Tracer design: Use [13C4,15N]-aspartate to trace urea cycle activity and TCA cycle contributions simultaneously. For example, in adipocyte browning studies, dual labeling distinguishes aspartate-derived fumarate (m+4 13C, 15N) from other sources .
  • Data normalization: Employ internal standards (e.g., [13C4,15N]-labeled amino acid conjugates) to correct for matrix effects in LC-MS/MS quantification .
  • Model refinement: Integrate isotopomer distribution data (e.g., m+0 to m+4 peaks) into computational flux models like INCA to resolve pathway ambiguities .

Q. What experimental strategies optimize the use of L-Aspartic Acid-N-Fmoc (13C4,15N) in studying protein folding dynamics?

Methodological Answer:

  • Isotope-edited spectroscopy: Incorporate 13C4,15N-aspartate into specific protein domains for site-directed 2D NMR studies (e.g., 1H-13C HSQC) to monitor conformational changes .
  • Time-resolved pulse labeling: Combine with rapid-mixing quench-flow systems to track aspartate’s role in folding intermediates, using stopped-flow fluorescence or CD spectroscopy .
  • Controlled degradation: Hydrolyze Fmoc-protected aspartate post-folding to assess its solvent accessibility via isotopic ratio analysis (e.g., 13C/12C by isotope ratio MS) .

Q. How can researchers validate the absence of isotopic scrambling in L-Aspartic Acid-N-Fmoc (13C4,15N) during long-term storage?

Methodological Answer:

  • Stability testing: Store lyophilized material at -80°C under argon to prevent hydrolysis. Periodically analyze aliquots via:
    • LC-HRMS: Detect 13C/15N positional scrambling (e.g., migration from α- to β-carboxyl groups) .
    • Isotopic dilution assays: Spike stored samples with unlabeled aspartate and quantify isotopic dilution via calibration curves .
  • Container compatibility: Use amber glass vials to minimize photodegradation, which can alter Fmoc group stability .

Q. What role does L-Aspartic Acid-N-Fmoc (13C4,15N) play in quantifying amino acid turnover in in vivo models?

Methodological Answer:

  • Stable isotope infusion: Administer via continuous intravenous infusion (e.g., 0.1 µmol/min/kg) to achieve isotopic steady state in plasma. Monitor enrichment in target tissues (e.g., liver, muscle) using nanoSIMS imaging .

  • Kinetic modeling: Calculate turnover rates using the precursor-product relationship:

    Turnover rate=[13C4,15N]Aspartatetissue[13C4,15N]Aspartateplasma×plasma flux rate\text{Turnover rate} = \frac{[^{13}\text{C}_4,^{15}\text{N}]\text{Aspartate}_{\text{tissue}}}{[^{13}\text{C}_4,^{15}\text{N}]\text{Aspartate}_{\text{plasma}}} \times \text{plasma flux rate}
  • Correction for recycling: Use GC-IRMS to distinguish de novo synthesis from proteolytic recycling by analyzing δ15N and δ13C enrichment ratios .

Data Contradiction Analysis

Q. How to address discrepancies in isotopic enrichment levels reported across different analytical platforms?

Methodological Answer:

  • Cross-platform calibration: Use certified reference materials (CRMs) with known 13C/15N abundances (e.g., Vienna PeeDee Belemnite for δ13C, atmospheric N2 for δ15N) to harmonize MS and IRMS data .
  • Matrix-matched standards: Prepare internal standards in the same biological matrix (e.g., serum, cell lysate) to correct for ionization suppression in LC-MS/MS .
  • Inter-laboratory validation: Share aliquots of a common sample (e.g., [13C4,15N]-aspartate-spiked plasma) to identify platform-specific biases .

Q. Why might Fmoc-protected L-aspartic acid (13C4,15N) exhibit unexpected reactivity in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

  • β-Aspartate formation: The Fmoc group may sterically hinder α-carboxyl activation, promoting β-carboxyl coupling. Mitigate by:
    • Using low-temperature (0–4°C) coupling conditions .
    • Incorporating pseudo-proline dipeptides to reduce aspartimide formation .
  • Isotope effects: 15N-labeled amines may alter pKa values, affecting deprotection kinetics. Monitor via real-time pH stat titration during synthesis .

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